molecular formula C13H16ClNO B13875227 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one

6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one

Cat. No.: B13875227
M. Wt: 237.72 g/mol
InChI Key: IJZDDVJEXODACJ-UHFFFAOYSA-N
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Description

6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one typically involves the reaction of 5-chloropentylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dihydroisoindolone structure. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Azido or thiol-substituted products.

Scientific Research Applications

6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, including the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inward rectifier potassium channels. These actions result in the modulation of neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one is unique due to its specific chlorinated pentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may also impact its pharmacokinetic properties and metabolic stability, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

6-(5-chloropentyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C13H16ClNO/c14-7-3-1-2-4-10-5-6-11-9-15-13(16)12(11)8-10/h5-6,8H,1-4,7,9H2,(H,15,16)

InChI Key

IJZDDVJEXODACJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CCCCCCl)C(=O)N1

Origin of Product

United States

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